N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic acetamide derivative featuring a 4-chloroindole moiety linked via an ethyl chain to a tetrahydropyran ring substituted with a pyrrole group.
Properties
Molecular Formula |
C21H24ClN3O2 |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C21H24ClN3O2/c22-18-4-3-5-19-17(18)6-12-24(19)13-9-23-20(26)16-21(7-14-27-15-8-21)25-10-1-2-11-25/h1-6,10-12H,7-9,13-16H2,(H,23,26) |
InChI Key |
VUALNHUPKUPZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCCN2C=CC3=C2C=CC=C3Cl)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and pyrrole intermediates. The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyrrole derivative can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .
For industrial production, the synthesis may be optimized for higher yields and purity. This often involves the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors . This binding can modulate the activity of these receptors, leading to various pharmacological effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation, cancer, and microbial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several acetamide derivatives documented in the evidence:
*Calculated based on formula C₂₁H₂₃ClN₄O₂.
Key Observations:
- Indole vs. Pyrazole/Pyrimidine Cores: The target compound’s 4-chloroindole group distinguishes it from pyrazole- or pyrimidine-centric analogs (e.g., compound 18 in ).
- Tetrahydropyran Modifications: The tetrahydropyran-pyrrole moiety in the target compound contrasts with simpler pyran-sulfonamide () or pyran-methylimidazole () systems.
- Halogen Effects : The 4-chloroindole group may confer metabolic stability over fluorinated analogs (e.g., compound 18 in ), though fluorine’s electronegativity often improves target affinity .
Pharmacological and Physicochemical Comparisons
- Kinase Inhibition: Compound 18 () demonstrates potent CDK2 inhibition (IC₅₀ = 0.8 µM), attributed to its pyrimidine-pyrazole scaffold.
- Anti-inflammatory Activity : The COX-2 inhibitor (IC₅₀ = 0.03 µM) in highlights the role of fluorophenyl and sulfinyl groups in enzyme binding. The absence of such motifs in the target compound suggests divergent therapeutic applications.
- Solubility and Bioavailability : The tetrahydropyran ring in the target compound and may enhance solubility compared to purely aromatic systems (e.g., ), though pyrrole’s hydrophobicity could offset this advantage.
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, which include an indole moiety and a pyrrolidine derivative, suggest potential biological activities that merit further investigation.
Structural Overview
The molecular formula of this compound is , and it has a molecular weight of approximately 379.8 g/mol. The IUPAC name provides insight into its functional groups, indicating the presence of both chloro and pyrrolidine structures that are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN3O2 |
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | N-[2-(4-chloroindol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide |
| InChI Key | BHKJPWKFAJHRJD-UHFFFAOYSA-N |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The indole component is known for its role in modulating enzyme activity and receptor interactions, while the pyrrolidine structure may facilitate binding to specific proteins involved in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular growth and proliferation.
- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, influencing neurological functions.
- DNA Intercalation : The structural components may allow for intercalation with DNA, potentially altering gene expression.
Biological Activity Studies
Research has demonstrated that compounds with similar structural features exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Case Studies
- Anticancer Activity : A study investigating indole derivatives found that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.
- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of indole derivatives against Gram-positive bacteria, suggesting that modifications in the indole structure could enhance activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other indole-based compounds to evaluate its relative potency and efficacy.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-[2-(4-bromoindol-1-yl)ethyl]-3-methylbenzamide | 15 | Anticancer |
| N-[2-(5-fluoroindol-1-yl)ethyl]-3-carboxylic acid | 10 | Antimicrobial |
| N-[2-(4-chloroindol-1-yl)ethyl]-5-methoxybenzamide | 8 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
